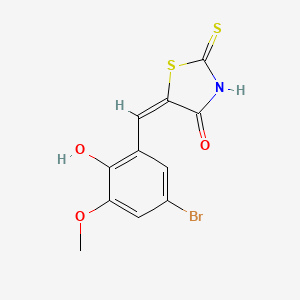
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it is a member of the quinoxaline family of compounds. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its various properties.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system. DMXAA induces the production of cytokines, which are proteins that play a crucial role in the immune response. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack cancer cells. DMXAA also disrupts the blood supply to tumors, which can lead to their death.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a crucial role in the immune response and can activate immune cells to attack cancer cells. DMXAA also disrupts the blood supply to tumors, which can lead to their death.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be produced in large quantities for research purposes. DMXAA has also been extensively studied, and its properties are well understood. However, there are some limitations to using DMXAA in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have limited efficacy in some types of cancer.
未来方向
There are several future directions for research on DMXAA. One area of research is to develop more effective delivery methods for DMXAA. Currently, DMXAA is administered intravenously, which can limit its effectiveness. Researchers are exploring other delivery methods, such as inhalation or topical application. Another area of research is to investigate the combination of DMXAA with other anticancer agents. DMXAA has been shown to have limited efficacy in some types of cancer, but it may be more effective when used in combination with other anticancer agents. Finally, researchers are exploring the use of DMXAA in combination with immunotherapy. DMXAA has been shown to activate the immune system, and it may be more effective when used in combination with other immunotherapeutic agents.
合成方法
DMXAA can be synthesized using various methods, but the most common method involves the reaction of 2,3-dimethylquinoxaline with thionyl chloride to form 2-chloro-3,6-dimethylquinoxaline. This intermediate is then reacted with 5-methylthiobenzoyl chloride to form DMXAA. The synthesis of DMXAA is relatively straightforward, and it can be produced in large quantities for research purposes.
科学研究应用
DMXAA has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to have anticancer properties, and it has been tested in various preclinical and clinical trials. DMXAA works by inducing tumor necrosis, which is the death of cancer cells. It has been shown to be effective against various types of cancer, including lung cancer, melanoma, and leukemia.
属性
IUPAC Name |
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-11(2)21-17-8-12(4-7-16(17)20-10)22-18(23)14-9-13(24-3)5-6-15(14)19/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOENSCIYDMSPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=C(C=CC(=C3)SC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylquinoxalin-6-yl)-5-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline](/img/structure/B6089704.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6089719.png)
![4-[3-(allyloxy)phenyl]-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6089730.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B6089732.png)
![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)
![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)
